Product packaging for 1-(2,3-Difluorophenyl)-1,4-diazepane(Cat. No.:)

1-(2,3-Difluorophenyl)-1,4-diazepane

Cat. No.: B13232133
M. Wt: 212.24 g/mol
InChI Key: OSSXFSAJVAPKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Difluorophenyl)-1,4-diazepane ( 1249338-77-9) is a chemical compound with the molecular formula C11H14F2N2 and a molecular weight of 212.24 g/mol . This diazepane derivative features a 1,4-diazepane (homopiperazine) ring system, a seven-membered heterocycle known for its versatility in pharmaceutical and agrochemical research, substituted at the 1-position with a 2,3-difluorophenyl group . The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry and is present in compounds investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-HIV, and antifungal properties . The incorporation of fluorine atoms onto the phenyl ring is a common strategy in drug design, as it can significantly influence a molecule's electronegativity, metabolic stability, membrane permeability, and binding affinity . Researchers value this compound as a key synthetic intermediate or building block for the development of novel bioactive molecules. Its structure allows for further functionalization, making it a valuable template in hit-to-lead optimization campaigns . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14F2N2 B13232133 1-(2,3-Difluorophenyl)-1,4-diazepane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-1,4-diazepane

InChI

InChI=1S/C11H14F2N2/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15/h1,3-4,14H,2,5-8H2

InChI Key

OSSXFSAJVAPKGT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,4 Diazepane Derivatives

General Synthetic Routes to the 1,4-Diazepane Core Structure

The construction of the 1,4-diazepane skeleton can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern multicomponent approaches. These methods provide access to both the parent ring system and its substituted derivatives.

A common and direct approach to the 1,4-diazepane ring involves intramolecular nucleophilic substitution. This strategy typically utilizes a precursor containing two nitrogen nucleophiles separated by an appropriate carbon chain, which then reacts with a dielectrophile. For instance, the cyclization of N-substituted ethylenediamines with 1,3-dihalopropanes or their synthetic equivalents is a foundational method for forming the seven-membered ring.

In the context of synthesizing N-aryl-1,4-diazepanes, a key strategy involves the intramolecular C-N bond coupling. For example, the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been achieved through a copper-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov This is followed by the ring opening of the azetidine ring, which can be achieved by nucleophiles, to yield diverse 1,4-benzodiazepine derivatives. nih.govmdpi.com While this example leads to a benzodiazepine (B76468), the core principle of intramolecular C-N bond formation to create the seven-membered diazepine (B8756704) ring is a relevant concept for the synthesis of 1-aryl-1,4-diazepanes.

Another approach involves the reaction of diamines with α,β-unsaturated carbonyl compounds, which can proceed through aza-Michael addition followed by cyclization. The reactivity of the nucleophilic nitrogen atoms is central to the success of these cyclization strategies.

Multi-step syntheses offer greater control over the substitution pattern of the final 1,4-diazepane derivative. These approaches often involve the sequential introduction of functional groups and the construction of the heterocyclic ring at a later stage.

One versatile multi-step approach is the use of multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step. For instance, the Ugi four-component reaction (Ugi-4CR) has been employed to create precursors for 1,4-benzodiazepines. nih.gov In a typical sequence, an aminophenylketone, an isocyanide, an aldehyde, and a carboxylic acid react to form an intermediate which, after deprotection, undergoes cyclization to form the 1,4-diazepine ring. nih.gov This strategy provides a high degree of diversity in the final products.

Another multi-step strategy involves the functionalization of a pre-existing heterocyclic core. For example, a two-step synthesis can be employed to functionalize ethyl 1H-indole- and ethyl 1H-benzo[d]imidazole-2-carboxylates to create fused heterocyclic systems containing the diazepine ring. researchgate.net These methods often involve an initial N-alkylation step followed by a cyclization reaction.

Starting MaterialsKey ReactionsProduct TypeReference
1-(2-bromobenzyl)azetidine-2-carboxamidesIntramolecular C-N bond coupling, Ring openingFunctionalized 1,4-benzodiazepines nih.govmdpi.com
Aminophenylketones, isocyanides, aldehydes, carboxylic acidsUgi-4CR, Deprotection, Cyclization1,4-Benzodiazepines nih.gov
Ethyl 1H-indole- or ethyl 1H-benzo[d]imidazole-2-carboxylatesN-Alkylation, CyclizationFused 1,4-diazepanones researchgate.net
Ketimine intermediates, aldehydesCondensation1,4-Diazepine derivatives nih.gov

Derivatization and Functionalization of the 1,4-Diazepane Ring System

Once the 1,4-diazepane core is synthesized, its chemical properties can be further modified through various functionalization reactions. These transformations are crucial for fine-tuning the biological activity and physicochemical properties of the molecule.

The secondary amine at the 4-position of a 1-substituted-1,4-diazepane, such as 1-(2,3-Difluorophenyl)-1,4-diazepane, is a key site for functionalization. This nitrogen atom can readily undergo nucleophilic attack on various electrophiles.

Alkylation reactions introduce alkyl groups onto the nitrogen atom. This can be achieved using alkyl halides, sulfates, or other alkylating agents in the presence of a base to neutralize the resulting acid. The choice of base and solvent can influence the efficiency of the reaction.

Acylation involves the introduction of an acyl group, typically from an acyl chloride or anhydride. This reaction forms an amide linkage and is often used to introduce a wide variety of substituents. Palladium-catalyzed cross-coupling of cyclopropanols and acyl chlorides has been reported for the C-acylation of cyclopropanols to prepare functionalized 1,4-diketones, showcasing a modern acylation technique. mdpi.com While not a direct N-acylation of a diazepine, it highlights advanced methods for introducing acyl groups into molecules.

Reaction TypeReagentFunctional Group Introduced
AlkylationAlkyl halide (e.g., CH₃I)Alkyl group
AcylationAcyl chloride (e.g., CH₃COCl)Acyl group

The 1,4-diazepane ring can be susceptible to oxidation, particularly at the nitrogen atoms. The use of oxidizing agents such as peracetic acid can lead to the formation of N-oxides or other oxidation products. chemrxiv.org The specific outcome of the oxidation can depend on the reaction conditions and the substitution pattern of the diazepine ring.

Conversely, reduction reactions can also be performed on functional groups attached to the 1,4-diazepane scaffold. For example, if the synthesis of a substituted 1,4-diazepane results in a derivative with a reducible functional group (e.g., a ketone or an ester), this group can be selectively reduced using appropriate reducing agents like sodium borohydride or lithium aluminum hydride.

The nucleophilic secondary amine of the 1,4-diazepane ring can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions.

The reaction with an isocyanate (R-N=C=O) results in the formation of a substituted urea. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group.

ReagentProductLinkage Formed
Isocyanate (R-NCO)Substituted Urea-NH-CO-NR-
Isothiocyanate (R-NCS)Substituted Thiourea-NH-CS-NR-

Advanced Synthetic Strategies for Novel this compound Analogues

The synthesis of novel analogues of this compound hinges on the development of advanced and efficient chemical transformations. Key strategies focus on the optimization of reaction parameters to improve yield and purity, and the implementation of modern techniques such as continuous flow chemistry and automated synthesis to enhance scalability and reproducibility. A plausible and widely utilized method for the synthesis of N-aryl diazepanes is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. researchgate.netwikipedia.orgacsgcipr.org This reaction forms a carbon-nitrogen bond between an aryl halide (in this case, 1-bromo-2,3-difluorobenzene or a similar precursor) and an amine (1,4-diazepane).

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the Buchwald-Hartwig amination is highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, ligand, base, and solvent system. The goal is to achieve high conversion of the starting materials into the desired product while minimizing the formation of byproducts. mdpi.comrsc.org

Catalyst and Ligand Selection: The palladium source and the associated phosphine ligand are crucial for the catalytic cycle. Various palladium precursors, such as Pd(OAc)₂ and Pd₂(dba)₃, can be employed. mit.edu The choice of ligand is critical in promoting the desired reactivity and stability of the catalytic species. Sterically hindered and electron-rich biarylphosphine ligands have shown great efficacy in facilitating the C-N bond formation. semanticscholar.org

Base and Solvent Effects: The selection of a suitable base is essential for the deprotonation of the amine and regeneration of the active catalyst. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K₂CO₃). libretexts.org The solvent system must be capable of dissolving the reactants and maintaining the stability of the catalyst. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are frequently used. acsgcipr.orglibretexts.org

The optimization process often involves a systematic screening of these parameters to identify the combination that provides the highest yield and purity of the this compound analogue. Below is a hypothetical data table illustrating how such an optimization study might be structured for the synthesis of an N-aryl diazepine derivative via Buchwald-Hartwig amination.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001275
2Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001282
3Pd₂(dba)₃ (1)XPhos (2)LiHMDSToluene1001268
4Pd₂(dba)₃ (1)XPhos (2)NaOtBuDioxane1101285
5Pd₂(dba)₃ (1)BrettPhos (2)NaOtBuDioxane1101291

Potential for Continuous Flow Reactors and Automated Synthesis

Modern synthetic methodologies are increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. frontiersin.orgresearchgate.net These approaches offer several advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. nih.gov

Continuous Flow Synthesis: The synthesis of diazepine derivatives has been successfully demonstrated in continuous flow systems. For instance, an efficient two-step continuous flow synthesis of diazepam has been reported, achieving a high yield and purity in a significantly reduced reaction time. frontiersin.org In this process, reagents are continuously pumped through a series of reactors where conditions such as temperature and residence time are precisely controlled. frontiersin.orgresearchgate.net This methodology could be adapted for the synthesis of this compound analogues, potentially leading to higher throughput and improved process control.

The table below summarizes the results from a reported continuous flow synthesis of diazepam, illustrating the potential of this technology.

ParameterValue
ReactorsTwo microreactors in series
Temperature0°C and 60°C
Residence Time15 minutes
Yield96%
Purity (pre-recrystallization)91%

Automated Synthesis: Automated synthesis platforms can further streamline the production of novel compounds by integrating the synthesis, purification, and analysis steps. researchgate.net These systems can perform multi-step syntheses with minimal human intervention, enabling the rapid generation of libraries of analogues for screening purposes. The automated synthesis of diazepam has also been demonstrated, showcasing the feasibility of applying such technologies to this class of compounds. frontiersin.orgresearchgate.net By employing automated synthesizers, researchers can accelerate the discovery and development of new this compound analogues with desired properties.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 2,3 Difluorophenyl 1,4 Diazepane Analogues

Influence of Fluorine Substitution Patterns on Pharmacological Activity and Ligand Properties

The position of the difluoro substitution on the phenyl ring of 1-(2,3-Difluorophenyl)-1,4-diazepane analogues is a critical determinant of their receptor binding affinity and selectivity. Altering the fluorine positions can lead to profound changes in how the molecule interacts with the binding pocket of a receptor. For instance, the electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring, influencing electrostatic interactions with receptor residues.

Studies on related compounds have shown that halogen substituents on the phenyl ring can impact receptor affinity. For example, in diazepam analogs, chlorine substituents can decrease the flexibility of the pendant phenyl ring, which in turn affects binding to the GABAa receptor. nih.gov Similarly, the position of fluorine atoms on the phenyl ring of this compound analogues can dictate the preferred orientation of the phenyl ring within the receptor's binding site, thereby affecting affinity.

The selectivity of these analogues for different receptor subtypes is also heavily influenced by the fluorine substitution pattern. Different receptor subtypes often have subtle variations in the amino acid composition and topography of their binding sites. nih.gov The precise positioning of fluorine atoms can exploit these differences, allowing for enhanced interaction with one receptor subtype over another. For example, a fluorine atom at a specific position might form a favorable hydrogen bond or a halogen bond with a residue present in the target receptor but not in other related receptors, thus conferring selectivity.

The following table summarizes the hypothetical effect of different difluorophenyl substitution patterns on receptor affinity, based on general principles of medicinal chemistry.

Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govnih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less prone to enzymatic cleavage. By placing fluorine atoms at positions that are likely to undergo metabolic hydroxylation, the metabolic half-life of the compound can be prolonged.

The introduction of fluorine also increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net An optimal level of lipophilicity is crucial for oral bioavailability and brain penetration. While increased lipophilicity can enhance membrane permeability, excessively high lipophilicity can lead to poor solubility, increased plasma protein binding, and non-specific toxicity. Therefore, the difluoro substitution pattern must be carefully chosen to achieve a balance between metabolic stability and appropriate lipophilicity.

Role of Diazepane Ring Substituents in Receptor Binding and Target Engagement

The 1,4-diazepane ring is a key structural feature, and substituents on this ring play a pivotal role in modulating receptor binding and functional activity.

The size, shape, and electronic nature of substituents on the diazepane ring can significantly impact receptor affinity and selectivity. nih.gov Bulky substituents can introduce steric hindrance, which may either prevent the ligand from binding to a particular receptor or, conversely, promote a specific binding orientation that enhances affinity for a different receptor.

For instance, introducing a methyl group on the diazepane ring of diazepam derivatives can create chiral centers and lead to stereoselective binding to GABAA receptor subtypes. nih.gov The electronic properties of the substituents also play a crucial role. Electron-donating or electron-withdrawing groups can alter the basicity of the nitrogen atoms in the diazepane ring, which can be critical for forming salt bridges or hydrogen bonds with acidic residues in the receptor binding pocket.

The seven-membered diazepane ring is conformationally flexible and can adopt various conformations, such as chair, boat, and twist-boat forms. lookchem.comresearchgate.net The specific conformation adopted by the ring is crucial for aligning the key pharmacophoric elements, such as the difluorophenyl group and other substituents, in the correct spatial orientation for optimal receptor binding.

NMR spectroscopy, X-ray crystallography, and computational modeling are powerful tools used to study the conformational preferences of diazepane derivatives. nih.govlookchem.com These studies have revealed that some N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists exist in a low-energy, U-shaped conformation stabilized by intramolecular π-stacking interactions. lookchem.com This pre-organized conformation may mimic the bioactive conformation required for receptor binding, thereby reducing the entropic penalty upon binding. lookchem.com

Rational Design and Lead Optimization Strategies

The insights gained from SAR studies form the basis for the rational design and lead optimization of novel this compound analogues. nih.gov By systematically modifying the fluorine substitution pattern on the phenyl ring and the substituents on the diazepane ring, medicinal chemists can fine-tune the pharmacological properties of these compounds.

A common lead optimization strategy involves "blocking" metabolically vulnerable positions with fluorine atoms to improve metabolic stability. nih.gov Another approach is to introduce substituents that can form specific interactions with the target receptor to enhance potency and selectivity. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to guide the design of new analogues with improved properties. chemisgroup.us These in silico techniques can help predict the binding modes of ligands and prioritize the synthesis of compounds with the highest probability of success.

Scaffold Exploration within the Diazepane Framework

The 1,4-diazepane core is recognized as a privileged scaffold in drug discovery, particularly for central nervous system (CNS) targets. Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling interactions with a diverse range of biological macromolecules. Scaffold exploration within this framework involves systematic modifications to the diazepane ring itself to enhance target binding and improve pharmacokinetic properties.

One key area of exploration is the introduction of additional rings fused to the diazepane nucleus. This can serve to constrain the conformation of the seven-membered ring, potentially leading to an increase in binding affinity and selectivity for a specific biological target. For instance, the fusion of a triazole ring to the diazepane scaffold has been shown to produce potent agents in the broader class of benzodiazepines. While specific data on this compound is limited, the general principle of using fused heterocyclic rings to modulate activity is a well-established strategy.

Furthermore, modifications at various positions of the diazepane ring can be explored. For example, substitution at the nitrogen atoms (N1 and N4) or the carbon atoms of the diazepine (B8756704) ring can significantly alter the compound's properties. The introduction of small alkyl groups or other functional moieties can influence lipophilicity, metabolic stability, and receptor interactions.

A notable example of scaffold exploration in a related series of N,N-disubstituted-1,4-diazepane analogues led to the discovery of potent dual orexin receptor antagonists. In these studies, the diazepane core served as a central constraint, and modifications to the substituents at the nitrogen atoms were crucial for achieving high potency.

Scaffold ModificationRationalePotential Outcome
Fusion of heterocyclic ringsConformational constraintIncreased affinity and selectivity
Substitution on ring nitrogensModulate physicochemical propertiesImproved pharmacokinetics
Substitution on ring carbonsIntroduce new interaction pointsEnhanced target binding

Integration of Substituent Effects for Enhanced Potency and Selectivity

The nature and position of substituents on the 1-phenyl ring of 1-aryl-1,4-diazepane analogues play a pivotal role in determining their potency and selectivity. The 2,3-difluoro substitution pattern on the phenyl ring of the parent compound is of particular interest due to the unique properties of fluorine in medicinal chemistry.

Fluorine atoms can influence a molecule's conformational preferences, metabolic stability, and binding interactions through electronic effects and their ability to form hydrogen bonds. The electron-withdrawing nature of fluorine can impact the pKa of nearby functional groups and alter the electronic landscape of the aromatic ring, thereby affecting its interaction with the target protein.

Systematic studies on related 1,4-benzodiazepines have demonstrated that the presence and position of halogen substituents on the pendant aryl ring are critical for activity. For example, in a series of 6-aryl-4H-s-triazolo[3,4-c]thieno-[2,3-e] nih.govnih.govdiazepines, compounds with an ortho-chlorophenyl substituent were found to be highly active. This highlights the sensitivity of the biological target to the substitution pattern on the aryl ring.

The table below illustrates a hypothetical exploration of substituent effects on the phenyl ring of a 1-phenyl-1,4-diazepane (B1366720) scaffold, based on general medicinal chemistry principles.

Phenyl Ring SubstitutionExpected Impact on PotencyRationale
Unsubstituted PhenylBaseline ActivityReference for comparison
2-FluoroPotential for increased potencyOrtho-substitution can induce a specific conformation
4-FluoroPotential for increased potencyPara-substitution can influence electronic properties
2,3-DifluoroPotentially high potencySpecific electronic and steric profile
2,6-DifluoroMay decrease potencyPotential for steric hindrance with the binding site
3,5-DifluoroVariableDepends on the specific interactions within the binding pocket

It is important to note that without experimental data, these are projected trends based on established principles of medicinal chemistry. Detailed biological testing of a library of such analogues would be necessary to establish a definitive structure-activity relationship for this compound derivatives.

Preclinical Pharmacological Investigations and Biological Target Deconvolution of 1 2,3 Difluorophenyl 1,4 Diazepane Analogues

Enzyme Inhibition and Allosteric Modulation

In addition to interacting with receptors, small molecules can also modulate the activity of enzymes through direct inhibition or allosteric mechanisms.

Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade. A study has reported the discovery of a novel series of Factor Xa inhibitors featuring a 1,4-diazepane moiety. nih.gov In this series, a specific compound, YM-96765, which incorporates a 1,4-diazepane ring, demonstrated potent inhibition of Factor Xa with an IC50 value of 6.8 nM. nih.gov The 1,4-diazepane moiety in these inhibitors was designed to interact with the S4 aryl-binding domain of the Factor Xa active site. nih.gov This finding strongly suggests that the 1-(2,3-difluorophenyl)-1,4-diazepane scaffold has the potential to be a platform for the development of potent and selective Factor Xa inhibitors. The 2,3-difluorophenyl group would be expected to occupy one of the specificity pockets of the enzyme, and variations in its substitution could be used to optimize potency and selectivity.

Compound AnalogueTarget EnzymeInhibition Constant (IC50, nM)Reference
YM-96765 (a 1,4-diazepane derivative)Factor Xa6.8 nih.gov

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication. nih.govnih.gov This indispensable role makes Mpro a significant and attractive target for the development of antiviral drugs to treat COVID-19. nih.govmdpi.com The inhibition of SARS-CoV-2 Mpro is considered a promising therapeutic strategy. nih.gov Research has focused on various classes of inhibitors, including both covalent and non-covalent binders that interact with the enzyme's active site. nih.govmdpi.com Despite the intense interest in discovering effective Mpro inhibitors, specific preclinical investigations into the inhibitory activity of this compound or its direct analogues against SARS-CoV-2 Mpro have not been detailed in the available scientific literature. The exploration of novel chemical scaffolds for Mpro inhibition remains an active area of research, with compounds like ketoamide inhibitors showing potential. news-medical.net

Other Enzyme Systems (e.g., Human Kallikrein 7, Autotaxin)

Human Kallikrein 7 (KLK7)

Analogues of this compound, specifically 1,3,6-trisubstituted 1,4-diazepan-7-ones, have been identified as inhibitors of human kallikrein 7 (KLK7). nih.gov KLK7, also known as stratum corneum chymotryptic enzyme, is a serine protease implicated in skin inflammation and cancer, making it a potential therapeutic target. nih.govifsuldeminas.edu.br

Initial studies revealed that while some 1,4-diazepan-7-one compounds were potent inhibitors of human KLK7, they lacked activity against the mouse ortholog. nih.gov This species difference was addressed through structure-based drug design, comparing the human and mouse KLK7 structures to guide the synthesis of new derivatives capable of inhibiting both enzymes. This effort led to the identification of compound 22g , which demonstrated inhibitory activity against both human and mouse KLK7. nih.gov Further investigation revealed that the inhibitory activity was enantiomer-specific, with (-)-22g being the potent enantiomer. nih.gov The binding mechanism and structure-activity relationships were further elucidated through the crystal structure of mouse KLK7 in complex with compound 22g . nih.gov

Inhibitory Activity of 1,4-Diazepan-7-one Analogues against Kallikrein 7 (KLK7)
CompoundTargetActivity/PotencyKey Findings
1,3,6-trisubstituted 1,4-diazepan-7-ones (general series)Human KLK7Potent InhibitionInitial series showed high potency for human KLK7 but no activity against mouse KLK7. nih.gov
Compound 22gHuman and Mouse KLK7Active InhibitorIdentified through structure-based design to overcome species differences. nih.gov
(-)-22gHuman and Mouse KLK7Potent InhibitionThe specific enantiomer responsible for the potent inhibitory activity. nih.gov

Autotaxin (ATX)

Autotaxin (ATX) is a secreted enzyme that produces the bioactive signaling lipid lysophosphatidic acid (LPA). nih.govmdpi.com The ATX-LPA signaling axis is involved in a wide range of physiological and pathological processes, and its dysregulation has been linked to diseases such as cancer, fibrosis, and inflammation. nih.govmdpi.com Consequently, ATX has emerged as a significant drug target. nih.govmdpi.com While numerous small molecule inhibitors of ATX have been developed, including some that have advanced to clinical trials for conditions like idiopathic pulmonary fibrosis, there is currently no specific published research detailing the evaluation of this compound analogues as ATX inhibitors. mdpi.comnih.gov

Evaluation of Antimicrobial and Antiparasitic Activities

Antibacterial Efficacy and Mechanism-of-Action Studies

The antibacterial potential of the specific this compound scaffold has not been extensively reported. However, research into related diazepine (B8756704) and diazepane derivatives indicates that this class of heterocyclic compounds possesses potential for antimicrobial activity. For instance, novel synthesized 1,2-diazepine derivatives have demonstrated significant in vitro antibacterial activity against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com The inclusion of the diazepine ring was suggested to be a key factor in the observed antibacterial effects. biointerfaceresearch.com Similarly, other studies on 1H-1,4-diazepines have shown activity against various bacterial strains. researchgate.net While these findings suggest the potential of the broader diazepine chemical space, dedicated studies are required to determine the specific antibacterial efficacy and mechanism of action for this compound analogues.

Antifungal and Antiparasitic Potential

Antifungal Activity

There is a lack of specific research on the antifungal properties of this compound analogues. However, the development of antifungal agents frequently involves nitrogen-containing heterocyclic structures. For example, derivatives of 1,2,4-triazole (B32235) are a well-established class of antifungal agents, with some compounds showing strong activity against fungal species like Microsporum gypseum. nih.govnih.gov Additionally, compounds featuring a 1,3,4-oxadiazole (B1194373) core have been identified as effective agents against Candida albicans, a major opportunistic pathogen. frontiersin.orgresearchgate.net The potential of the 1,4-diazepane scaffold in this therapeutic area remains to be explored.

Antiparasitic Activity

Direct investigations into the antiparasitic potential of this compound analogues are not present in the current literature. The search for new antiparasitic drugs is an ongoing effort due to issues with toxicity and resistance of existing treatments. semanticscholar.org Research in this area has shown that other heterocyclic compounds containing fluorophenyl substitutions can exhibit antiparasitic properties. For example, a 4-amino-2-(3,5-difluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile derivative showed high activity and selectivity against Toxoplasma gondii. nih.gov This highlights the potential utility of the fluorophenyl moiety in antiparasitic drug design, though its effectiveness within a 1,4-diazepane framework is yet to be determined.

Assessment of Antineoplastic Activities

Cytotoxicity in Cancer Cell Lines

The 1,4-diazepane scaffold is a structural component in various compounds investigated for antineoplastic activities. chemrj.org A novel series of 7-(1,4-diazepan)-substituted nih.govscilit.comoxazolo[4,5-d]pyrimidines was evaluated for anticancer activity against the NCI-60 panel of human cancer cell lines. chemrj.org Among the synthesized compounds, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govscilit.comoxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govscilit.comoxazolo[4,5-d]pyrimidine displayed the most promising activity. chemrj.org These compounds exhibited growth inhibitory (GI50), cytostatic (TGI), and cytotoxic (LC50) activities in the low micromolar range across various cancer subpanels, suggesting their potential as leads for developing new anticancer drugs. chemrj.org

In a different study, a series of novel 1,4-diazepane-based derivatives were synthesized and evaluated for cytotoxicity against SH-SY5Y (neuroblastoma) and PANC1 (pancreatic carcinoma) cancer cell lines. nih.gov The majority of these compounds did not show significant cytotoxicity at the tested concentrations. One compound, 3d , exhibited moderate toxicity toward PANC1 cells, but only at a high concentration of 100 μM. nih.gov Interestingly, the compounds that showed the highest affinity for the sigma-1 receptor (σ1R) were found to be the least toxic in this assay. nih.gov Other related heterocyclic systems, such as 1,4-benzodiazepine (B1214927) and benzo[b]pyrano[2,3-e] nih.govchemrj.orgdiazepine derivatives, have also been shown to possess antiproliferative and cytotoxic properties against various tumor cell lines. researchgate.netmdpi.com

Cytotoxic Activity of 7-(1,4-diazepan)-substituted nih.govscilit.comoxazolo[4,5-d]pyrimidine Analogues chemrj.org
Compound NameActivity MetricConcentration Range (μM)Target
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govscilit.comoxazolo-[4,5-d]-pyrimidineGrowth Inhibitory (GI50)0.9 - 1.9NCI-60 Cancer Cell Line Panel
Cytostatic (TGI)2.1 - 3.6NCI-60 Cancer Cell Line Panel
Cytotoxic (LC50)5.9 - 7.4NCI-60 Cancer Cell Line Panel
7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govscilit.comoxazolo[4,5-d]pyrimidineGrowth Inhibitory (GI50)0.9 - 1.9NCI-60 Cancer Cell Line Panel
Cytostatic (TGI)2.1 - 3.6NCI-60 Cancer Cell Line Panel
Cytotoxic (LC50)5.9 - 7.4NCI-60 Cancer Cell Line Panel

Inhibition of Cell Proliferation and Apoptosis Induction

Analogues based on the 1,4-diazepane scaffold have been investigated for their antiproliferative properties against various tumor cell lines. The benzodiazepine (B76468) ring system, a related and extensively studied structure, is known to exert cytostatic, differentiative, and apoptotic effects across a wide range of cancer cells. nih.gov Novel 1,4-benzodiazepine compounds, for instance, have demonstrated the ability to inhibit tumor cell proliferation, with some showing efficacy in the micromolar range. nih.gov

The mechanism of antiproliferative action is often linked to the modulation of specific biological targets. For example, certain sigma receptor (σR) ligands, which can be designed around a diazepane core, have shown significant cytotoxic and antiproliferative activities. ekb.egnih.gov The expression of sigma receptors, particularly the σ1 and σ2 subtypes, is often increased in tumor cells, making them a viable target for anticancer therapies. ekb.egnih.gov Ligands that bind to these receptors can interfere with cancer cell growth and proliferation. nih.gov

Research into p21-activated kinase 4 (PAK4) inhibitors has also explored scaffolds related to diazepanes. For example, a novel inhibitor with a tetrahydrobenzofuro[2,3-c]pyridine tricyclic core demonstrated high potency against pancreatic cancer cell lines, with IC50 values of 0.38 µM and 0.50 µM in MIA PaCa-2 and Pan02 cells, respectively. asthmaandlung.org.uk Structure-activity relationship studies in this series indicated that specific substitutions, such as a 4-fluorophenyl group, were crucial for maintaining anti-proliferative activity. asthmaandlung.org.uk

The cytotoxic activities of some diazepane-containing derivatives designed as σR ligands were evaluated against cancer cell lines, with results indicating that the compounds did not induce significant toxicity in the tested cells, suggesting a favorable profile for further development. ekb.eg

Investigation of Other Therapeutic Potentials

Anxiolytic and Anticonvulsant Effects

The 1,4-diazepane nucleus is a core component of the benzodiazepine class of drugs, which are widely recognized for their anxiolytic, sedative, and anticonvulsant properties. nih.govresearchgate.net The pharmacological activity of these compounds is largely mediated through their interaction with γ-aminobutyric acid (GABA) type A receptors in the central nervous system. researchgate.net

Studies on various 1,4-benzodiazepine derivatives have elucidated key structural features that influence their anticonvulsant potency. For example, the presence of a nitro group at position 7 of the benzodiazepine ring, as seen in compounds like nitrazepam and clonazepam, has been shown to confer more potent antiepileptic activity compared to analogues with a chloro group at the same position. nih.gov Furthermore, the substituent at position 1 is also critical; compounds with a hydrogen or methyl group tend to be more effective than those with a long alkyl chain. nih.gov The presence of an oxygen group at the 2-position is also considered important for high activity. nih.gov These findings demonstrate that benzodiazepines can exhibit both therapeutic and prophylactic effects in models of amygdaloid-kindled seizures. nih.gov

Novel fused polycyclic benzodiazepine derivatives have also been synthesized and evaluated for these central nervous system activities. In one study, a pentacyclic benzodiazepine derivative, PBDT 13, which incorporates a triazolopyrrolo[2,1-c] nih.govgov.bc.cabenzodiazepin-8-one fused with a thiadiazolone ring, demonstrated significant anticonvulsant, sedative, and anxiolytic effects in mouse models, with a potency comparable to diazepam. researchgate.net This suggests that its mechanism of action is likely similar, involving benzodiazepine receptors. researchgate.net

Antithrombotic Activity

Derivatives of 1,4-diazepane have been identified as promising scaffolds for the development of novel antithrombotic agents. A primary target in this field is Factor Xa (fXa), a critical serine protease in the blood coagulation cascade. gov.bc.ca Inhibition of fXa is a key strategy for preventing and treating thrombosis.

Researchers have designed and synthesized novel series of fXa inhibitors where the 1,4-diazepane moiety is intended to interact with the S4 aryl-binding domain of the fXa active site. gov.bc.ca One particular compound from this series, designated YM-96765, demonstrated potent fXa inhibitory activity with an IC50 value of 6.8 nM. gov.bc.ca This compound also showed effective antithrombotic activity in preclinical models. gov.bc.ca

In a separate line of research, heterofused nih.govgov.bc.cadiazepine derivatives have been developed as potent antagonists of platelet-activating factor (PAF), another important mediator in thrombosis and inflammation. The optimization of these structures led to the identification of highly potent compounds. For example, 1,6,7,8-tetrahydro-1,8-dimethyl-5-[4-(2-methylimidazo [4,5-c]pyrid-1-yl)phenyl]-7-oxo-3-(3-pyridyl) pyrazolo[3,4-b] nih.govgov.bc.cadiazepine (compound 43, UK-91,473) exhibited an IC50 of 2.4 nM for inhibiting PAF-induced platelet aggregation and an in vivo ED50 of 0.01 mg/kg in a mouse model.

Pulmonary Antifibrotic Activities

Recent investigations have explored the potential of diazepine-containing structures in mitigating pulmonary fibrosis, a progressive and fatal lung disease. nih.gov Although research on this compound itself is not specified, studies on related compounds like diazepam and novel pyrimido-diazepine derivatives have shown promising results. nih.govgov.bc.ca

Diazepam has been shown to inhibit lipopolysaccharide (LPS)-induced pyroptosis and inflammation, key processes that contribute to the development of pulmonary fibrosis. nih.govnih.gov In animal models, diazepam treatment attenuated the progression of lung fibrosis. nih.govnih.gov The proposed mechanism involves the regulation of the let-7a-5p/MYD88 axis and the specific activation of the α4-subunit of the GABAA receptor, which in turn reduces the expression of pyroptosis-related and inflammatory factors. nih.govnih.gov These findings suggest that compounds acting on these pathways could be potential therapeutic agents for pulmonary fibrosis. nih.govnih.gov

Furthermore, novel pyrimido-diazepine derivatives have been pharmacologically evaluated as potential pulmonary anti-fibrotic drugs in animal models of fibrosis, indicating an active area of research for this class of compounds. gov.bc.ca

Sigma Receptor Ligand Activity

The 1,4-diazepane scaffold has been utilized to develop potent and selective ligands for sigma receptors (σR). ekb.eg These receptors, comprising σ1 and σ2 subtypes, are involved in numerous physiological and pathological processes and are considered important targets for therapeutic intervention in central nervous system disorders and cancer. ekb.eg

A series of diazepane-containing derivatives were synthesized and evaluated for their binding affinity to sigma receptors. ekb.eg The design was based on a conformational expansion approach from previously developed piperidine-based compounds. High σR affinity was achieved with benzofuran (B130515) and quinoline-substituted diazepane derivatives. ekb.eg Molecular dynamic simulations confirmed a strong interaction between the lead benzofurane derivative (compound 2c) and the active site of the receptor, highlighting its potential as a high-affinity σ1R ligand. ekb.eg Sigma receptors are chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane and can modulate various ionic channels and cellular signaling pathways. ekb.eg

The development of selective σR ligands is an active field of medicinal chemistry. Ligands are classified based on their affinity (Ki values) and selectivity for the σ1 versus the σ2 subtype. nih.gov Given the overexpression of sigma receptors in some types of cancer, these ligands are also being explored for their potential as cytotoxic agents and for targeted drug delivery to tumor cells. nih.gov

Antioxidant Properties

Several studies have indicated that derivatives of the 1,4-diazepane scaffold possess antioxidant properties. ekb.eg The antioxidant potential of these compounds is often evaluated by their ability to scavenge reactive oxygen species (ROS). For example, a library of derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated, with compounds containing specific pharmacophores demonstrating significant ROS scavenging activity, ranging from 13.2% to 90.7%.

In another study, the radical scavenging capacity of new diazepane derivatives designed as sigma receptor ligands was assessed using ABTS and H2O2 assays. ekb.eg The results revealed that the derivatives possess an excellent antioxidant profile, which could be protective for cells against oxidative stress. ekb.eg The benzofurane derivative 2c, which also showed high σ1R affinity, was noted for its potent antioxidant activity. ekb.eg

The antioxidant activity of heterocyclic compounds is an important aspect of their therapeutic potential, as oxidative stress is implicated in numerous pathologies. Research on other nitrogen-containing heterocyclic structures has also identified compounds with potent antioxidant effects. For instance, a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide was found to have antioxidant activity 1.37 times higher than that of the standard antioxidant ascorbic acid in a DPPH radical scavenging assay.

Computational Chemistry and Molecular Modeling in 1 2,3 Difluorophenyl 1,4 Diazepane Research

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 1-(2,3-Difluorophenyl)-1,4-diazepane, QSAR models are instrumental in predicting the therapeutic potential of novel analogues before their synthesis, saving significant time and resources.

Statistical methods, most commonly multiple linear regression (MLR), are then employed to generate an equation that links these descriptors to the observed activity. nih.gov A statistically robust QSAR model is characterized by high correlation coefficients (R²) and predictive power, validated through internal (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds. nih.gov For instance, a successful model might reveal that increasing the hydrophobicity at a certain position of the diazepane ring while maintaining specific electronic features on the difluorophenyl group enhances the desired biological response. These models serve as a crucial guide for designing new, more potent derivatives. nih.gov

Table 1: Example of Descriptors Used in a Hypothetical QSAR Model for this compound Analogs
DescriptorDescriptor TypeSignificance in ModelInterpretation
ClogPHydrophobicityPositive CorrelationIncreased lipophilicity may enhance membrane permeability or hydrophobic interactions with the target.
Molecular Weight (MW)Steric/SizeNegative CorrelationLarger molecules may have reduced binding affinity due to steric hindrance in the active site.
Topological Polar Surface Area (TPSA)Electronic/PolarityOptimal RangeIndicates the importance of polar interactions for receptor binding; values too high or low are detrimental.
Chi0 (Zeroth-Order Connectivity Index)TopologicalPositive CorrelationReflects the overall size and branching of the molecule, influencing its interaction with the receptor.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a ligand, such as this compound, when it binds to a specific protein target. researchgate.net This technique is fundamental for understanding the structural basis of ligand-receptor recognition and for elucidating the mechanism of action at a molecular level.

The process involves placing the three-dimensional structure of the ligand into the binding site of a receptor, whose structure is typically obtained from X-ray crystallography or NMR spectroscopy. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the binding pocket, scoring each pose based on a force field that estimates the binding affinity. researchgate.netmdpi.com The resulting poses provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

For this compound, docking studies can reveal how the difluorophenyl moiety interacts with hydrophobic pockets within the receptor and how the nitrogen atoms of the diazepane ring might act as hydrogen bond acceptors or donors. nih.gov For example, in studies of diazepane-based ligands targeting the sigma-1 receptor (σ1R), docking has shown that specific residues like Trp164 and Phe133 can form crucial van der Waals interactions. nih.gov This detailed interaction profiling is essential for structure-based drug design, allowing medicinal chemists to rationally modify the ligand's structure to enhance binding affinity and selectivity.

Table 2: Hypothetical Ligand-Protein Interactions for this compound Docked into a Receptor Active Site
Ligand MoietyInteraction TypeInteracting Amino Acid ResidueDistance (Å)
2,3-Difluorophenyl Ringπ-π StackingTyrosine (Tyr) 2063.8
Fluorine (C2)Halogen BondSerine (Ser) 150 (Backbone C=O)3.1
Diazepane Nitrogen (N1)Hydrogen Bond (Acceptor)Threonine (Thr) 181 (Sidechain -OH)2.9
Diazepane Nitrogen (N4)Ionic InteractionAspartic Acid (Asp) 1203.5
Diazepane Ring (Aliphatic)Hydrophobic InteractionValine (Val) 84, Isoleucine (Ile) 1244.0 - 4.5

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful approach in computer-aided drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract collection of features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

For this compound and its active analogues, a pharmacophore model can be generated either based on the ligand's structure (ligand-based) or the structure of the receptor's active site (structure-based). nih.gov The resulting model defines the key spatial relationships between functional groups that are critical for binding. For example, a model might consist of an aromatic ring feature corresponding to the difluorophenyl group, a hydrophobic feature from the diazepane core, and a hydrogen bond acceptor from one of its nitrogen atoms, all arranged at specific distances from each other.

Once a validated pharmacophore model is developed, it can be used as a 3D query to perform virtual screening on large chemical databases. nih.govdovepress.com This process rapidly filters millions of compounds to identify those that match the pharmacophoric features, significantly narrowing down the number of candidates for experimental testing. nih.govfrontiersin.org This approach is highly effective for discovering novel scaffolds that are structurally distinct from the original template but retain the necessary features for biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org This technique is crucial for understanding the conformational flexibility of this compound and the stability of its complex with a biological target. The seven-membered diazepane ring is inherently flexible, and MD simulations can explore its various low-energy conformations, such as the twist-boat and chair forms, which can influence receptor binding. nih.gov

In an MD simulation, the forces on every atom are calculated based on a molecular mechanics force field, and Newton's laws of motion are used to predict their positions at a subsequent point in time. frontiersin.org By running these calculations for millions of steps, a trajectory is generated that reveals how the ligand and protein move and interact. mdpi.com

These simulations are used to assess the stability of the binding pose predicted by docking, analyze changes in protein conformation upon ligand binding, and identify key water molecules that may mediate interactions. nih.gov Furthermore, advanced MD techniques can be used to calculate the binding free energy of a ligand, providing a more accurate prediction of its potency. This detailed understanding of conformational dynamics and binding kinetics is invaluable for optimizing the affinity and residence time of drug candidates. nih.gov

Applications of Artificial Intelligence and Machine Learning in De Novo Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, offering powerful tools for designing novel molecules from scratch, a process known as de novo drug design. nih.govnih.gov These technologies can learn complex patterns from vast datasets of chemical structures and biological activities to generate new molecular entities with desired pharmacological properties. bohrium.comresearchgate.net

In the context of this compound research, generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on libraries of known active compounds. nih.gov Starting with the this compound scaffold as a seed, these models can propose novel derivatives by adding or modifying substituents in a chemically sensible way. The goal is to create molecules optimized for multiple parameters simultaneously, such as high predicted activity from a QSAR model, strong binding affinity from docking scores, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.net

ML algorithms are also integral to modern QSAR, where they can capture non-linear relationships between structure and activity more effectively than traditional methods. nih.gov By integrating AI and ML into the design-synthesize-test cycle, researchers can explore chemical space more efficiently and accelerate the identification of promising drug candidates based on the this compound core. nih.gov

Future Perspectives and Research Trajectories for 1 2,3 Difluorophenyl 1,4 Diazepane

Exploration of Novel Therapeutic Indications and Underexplored Targets

The versatile structure of the 1,4-diazepane ring system has already led to the exploration of several therapeutic avenues, yet significant potential for discovering new applications remains. Future research will likely focus on both novel diseases and underexplored biological targets.

Derivatives of 1,4-diazepane have demonstrated a wide array of pharmacological activities, indicating a rich landscape for future therapeutic exploration. The inherent structural flexibility of the diazepane ring allows for the synthesis of diverse libraries of compounds, which can be screened against a multitude of biological targets. This adaptability is a key driver for future research into new medical applications.

Current research has identified several promising areas of activity for 1,4-diazepane derivatives, as detailed in the table below.

Therapeutic Target/IndicationDescription of Activity
Sigma Receptors Ligands for sigma receptors have potential as antipsychotics, antiamnesics, and neuroprotective agents for neurodegenerative disorders.
Amyloid-Beta (Aβ) Aggregation Certain 1,4-diazepane derivatives have been investigated as inhibitors of Aβ aggregation, a key pathological event in Alzheimer's disease.
Factor Xa Inhibition Novel 1,4-diazepane derivatives have been synthesized and evaluated as Factor Xa inhibitors, showing potential for anticoagulant and antithrombotic activity.
Cannabinoid Receptor 2 (CB2) Aryl 1,4-diazepane compounds have been identified as potent and selective CB2 agonists, suggesting applications in inflammatory and neuropathic pain.
Anticancer Agents The 1,4-diazepine core is found in various molecules screened for anticancer activity, highlighting its potential in oncology.

Future investigations are expected to build upon these findings, exploring more specific and potent interactions with these and other targets. The difluorophenyl moiety of 1-(2,3-Difluorophenyl)-1,4-diazepane, for instance, offers unique electronic properties that can be exploited to fine-tune binding affinities and selectivities for new biological targets. The exploration of its potential in areas such as metabolic disorders, autoimmune diseases, and virology remains largely untapped.

Development of Advanced Synthetic Strategies for Complex and Stereoselective Analogues

The therapeutic efficacy of 1,4-diazepane derivatives is highly dependent on their three-dimensional structure. Consequently, the development of advanced synthetic methods that allow for precise control over the molecule's architecture, including the synthesis of stereochemically pure analogs, is a critical area of future research.

Traditional synthetic routes for 1,4-diazepanes are being supplemented and replaced by more efficient and sophisticated methodologies. These advanced strategies aim to improve yields, reduce reaction times, and provide access to a wider range of structurally complex and diverse analogs.

Several innovative synthetic approaches are being explored for the synthesis of diazepine (B8756704) derivatives:

Palladium-Catalyzed Cyclization: This method has been developed for the synthesis of substituted 1,4-benzodiazepines from N-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates. This approach proceeds through π-allylpalladium intermediates and allows for the construction of the seven-membered diazepine core with high efficiency.

Heteropolyacid (HPA) Catalysis: An improved and efficient procedure for synthesizing 1,4-diazepine and 1,5-benzodiazepine derivatives has been developed using Keggin-type heteropolyacids as catalysts. This method offers high yields and short reaction times for a variety of substituted derivatives.

Multicomponent Reactions: These reactions involve the one-pot combination of three or more starting materials to form a complex product, offering a highly efficient and atom-economical route to diverse 1,4-diazepane derivatives.

Enzymatic Asymmetric Synthesis: For the production of chiral 1,4-diazepanes, enzymatic intramolecular asymmetric reductive amination has been developed. This stereoselective method is crucial for synthesizing enantiomerically pure compounds, which often exhibit different pharmacological activities.

Future work in this area will likely focus on the development of novel catalytic systems, the use of flow chemistry for scalable synthesis, and the application of computational chemistry to predict reaction outcomes and design more efficient synthetic routes.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To fully understand the biological effects of this compound and its analogs, a systems-level approach is necessary. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for creating a comprehensive biological profile of these compounds. nygen.ionashbio.com

This holistic approach allows researchers to move beyond single-target interactions and understand the broader impact of a compound on cellular networks and pathways. northeastern.edu By analyzing changes across multiple molecular layers, it is possible to identify novel mechanisms of action, predict potential off-target effects, and discover biomarkers for patient stratification. nashbio.comresearchgate.net

Omics FieldApplication in Profiling 1,4-Diazepane Derivatives
Genomics Identifying genetic variations that influence an individual's response to the compound (pharmacogenomics).
Transcriptomics Analyzing changes in gene expression to understand the compound's effect on cellular signaling and regulatory networks.
Proteomics Studying alterations in protein levels and post-translational modifications to identify direct and indirect protein targets. nih.gov
Metabolomics Assessing changes in the metabolome to understand the compound's impact on metabolic pathways and identify potential toxicological liabilities. researchdeliver.comcreative-proteomics.com

The future of drug discovery for compounds like this compound will increasingly rely on the integration of these multi-omics datasets. nygen.iomdpi.com This data-rich approach will facilitate a more nuanced understanding of drug action and enable the development of more effective and personalized therapies. nashbio.com

Design of Targeted Delivery Systems for Enhanced Efficacy

Ensuring that a drug reaches its intended site of action in the body at a therapeutic concentration is a major challenge in drug development, particularly for compounds targeting the central nervous system (CNS) or specific cancer cells. mdpi.combenthamdirect.com The development of targeted delivery systems for this compound and its analogs is a critical future direction to enhance their therapeutic efficacy and minimize systemic side effects. nih.gov

Given the potential of 1,4-diazepane derivatives in treating neurological disorders and cancer, overcoming biological barriers like the blood-brain barrier (BBB) is paramount. nih.govnih.gov Nanotechnology-based drug delivery systems offer promising solutions for achieving targeted delivery. mdpi.comwikipedia.org

Several types of nanocarriers are being investigated for the targeted delivery of small molecules:

Liposomes: These are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov The surface of liposomes can be modified with ligands to target specific receptors on cancer cells or the BBB, facilitating transport to the desired site. researchgate.netnih.gov

Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable polymers. nih.gov They can be engineered to control the release of the encapsulated drug and can also be surface-functionalized for targeted delivery.

Exosomes: These are cell-derived vesicles that can naturally cross biological barriers. rsc.org Their use as drug delivery vehicles is a rapidly growing area of research, offering a biocompatible and efficient means of targeted therapy.

Future research in this area will focus on designing and optimizing these delivery systems for 1,4-diazepane derivatives. This includes selecting appropriate targeting ligands, controlling drug release kinetics, and ensuring the long-term safety and stability of the formulations. Such advancements will be crucial in translating the therapeutic potential of compounds like this compound into clinical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.